Predicted LogP and pKa: 3-Pyridyl vs. 2-Pyridyl Analogs
The predicted lipophilicity of 3‑amino‑2‑(pyridin‑3‑yl)propan‑1‑ol (LogP = 0.82) is markedly higher than that of a structurally related 2‑pyridyl‑amino‑propanol comparator (LogP ≈ 0.19), suggesting that the meta‑pyridyl isomer is approximately 0.6 log units more lipophilic [1]. This difference can influence membrane permeability and non‑specific protein binding in biological assays.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.82 (predicted, ACD/Labs) |
| Comparator Or Baseline | 3-[(pyridin-2-yl)amino]propan-1-ol: LogP ≈ 0.19 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.63 |
| Conditions | In silico prediction; values sourced from vendor and database entries |
Why This Matters
A ~4‑fold difference in predicted partition coefficient can lead to divergent pharmacokinetic profiles if the building block is incorporated into a drug candidate, making the 3‑pyridyl isomer the preferred choice when moderate lipophilicity is desired.
- [1] YYBY Chemical Platform. 3-amino-2-pyridin-3-ylpropan-1-ol (CAS 62247-29-4) – Calculated LogP. View Source
